

# Validating EFTUD2 Target Genes Identified by RNA-Seq: A Comparative Guide

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## Compound of Interest

Compound Name: EFTUD2

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimentally validated target genes of the spliceosome component **EFTUD2**, initially identified through RNA-sequencing (RNA-seq). Detailed experimental data and protocols are presented to support the validation of these targets, offering a framework for investigating **EFTUD2**'s role in development and disease.

Elongation Factor Tu GTP Binding Domain Containing 2 (**EFTUD2**) is a crucial component of the U5 small nuclear ribonucleoprotein (snRNP) of the spliceosome, playing a fundamental role in pre-mRNA splicing.[1][2][3][4][5][6] Dysregulation of **EFTUD2** has been linked to various developmental disorders, such as mandibulofacial dysostosis with microcephaly (MFDM), and cancers.[5][7][8][9] RNA-seq has been a powerful tool to identify genes whose splicing is altered upon **EFTUD2** perturbation. However, robust validation is essential to confirm these findings. This guide focuses on key, experimentally validated targets of **EFTUD2**-mediated splicing: Mdm2, Caspase3, and Aifm1.

## Comparison of Validated EFTUD2 Target Genes

The following tables summarize the quantitative data from studies that have validated Mdm2, Caspase3, and Aifm1 as direct targets of **EFTUD2**'s splicing activity. These genes are critically involved in cellular apoptosis and stress response pathways.

Target Gene	Organism/Cell Line	EFTUD2 Perturbation	Observed Splicing Event	Validation Method	Key Quantitative Finding	Reference
Mdm2	Mouse (embryonic heads)	Homozygous deletion in neural crest cells	Increased skipping of exon 3	RNA-seq, RT-PCR	Significantly increased proportion of Mdm2 transcripts lacking exon 3 in mutant embryos.	[3][5]
Mdm2	O9-1 mouse neural crest cells	siRNA knockdown	Increased skipping of exon 3	RT-PCR	Significant increase in Mdm2 transcripts lacking exon 3 compared to controls.	[3][5]
Caspase3	Mouse (cortex)	Conditional knockout (Eftud2hG FAP)	Alternative 3' splice site (A3SS) usage in exon 1	Iso-Seq, RNA Immunoprecipitation (RIP), RT-PCR, Western Blot	Significant increase in the shorter Caspase3 exon 1 isoform and reduced total Caspase3 protein levels.	[1][2][10]
Aifm1	Mouse (cortex)	Conditional knockout	Increased skipping of exon 2	Iso-Seq, RIP, RT-PCR,	Significant downregulation of	[1][2][10]

(Eftud2hG  
FAP)

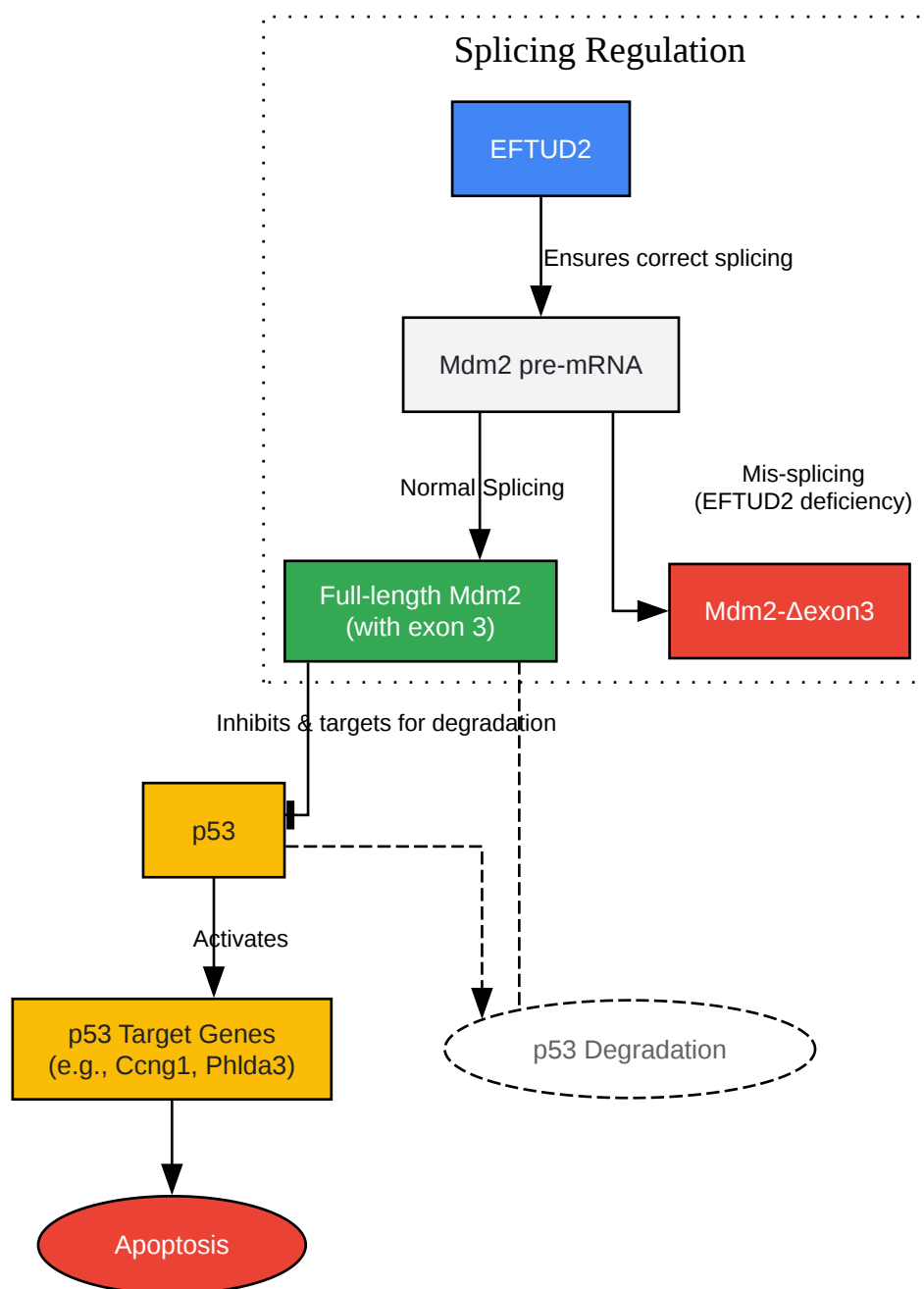
Western  
Blot

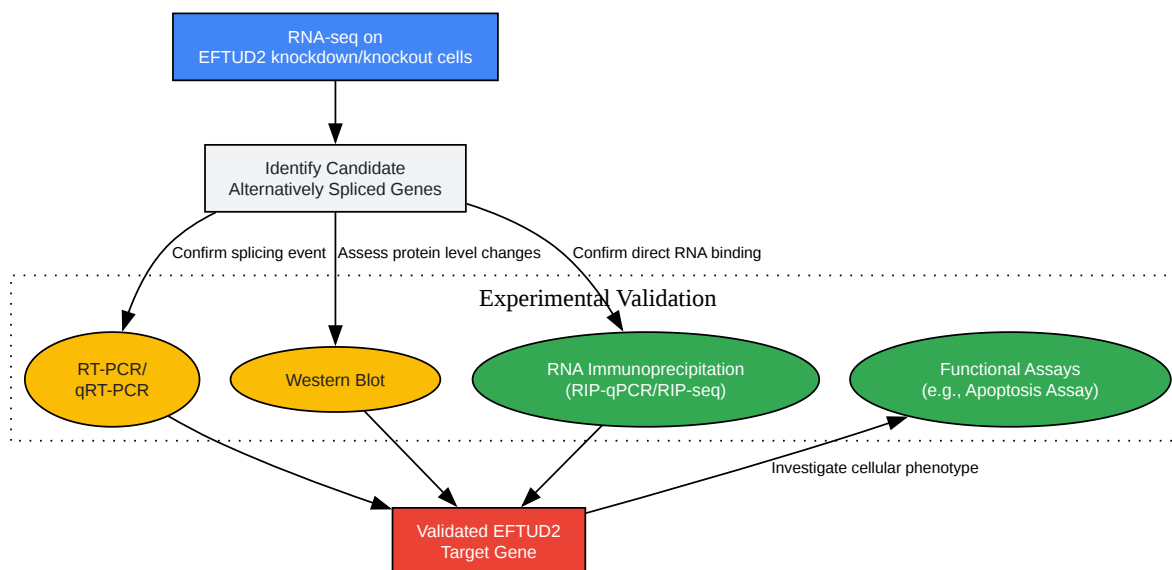
Aifm1 exon  
2  
expression;  
no change  
in total  
Aifm1  
protein  
levels.

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## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by **EFTUD2**-mediated splicing of Mdm2 and a general workflow for the validation of RNA-seq-identified targets.





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